molecular formula C28H21NO6 B12050633 Dimethyl 3-(3-methoxybenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate CAS No. 618070-24-9

Dimethyl 3-(3-methoxybenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate

Cat. No.: B12050633
CAS No.: 618070-24-9
M. Wt: 467.5 g/mol
InChI Key: MZFILCYSCIQSKZ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Dimethyl 3-(3-methoxybenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of dimethyl 3-(3-methoxybenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological outcomes, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Dimethyl 3-(3-methoxybenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate can be compared with other pyrroloquinoline derivatives, such as:

  • Ethyl 1-(substituted benzoyl)-5-methylpyrrolo[1,2-a]quinoline-3-carboxylates
  • Dimethyl 1-(substituted benzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylates

These compounds share similar structural features but differ in their substituents and functional groups, which can lead to variations in their biological activities and applications . The uniqueness of this compound lies in its specific methoxybenzoyl group, which may confer distinct properties and reactivity .

Properties

CAS No.

618070-24-9

Molecular Formula

C28H21NO6

Molecular Weight

467.5 g/mol

IUPAC Name

dimethyl 3-(3-methoxybenzoyl)naphtho[2,1-e]indolizine-1,2-dicarboxylate

InChI

InChI=1S/C28H21NO6/c1-33-18-9-6-8-17(15-18)26(30)25-24(28(32)35-3)23(27(31)34-2)22-14-12-20-19-10-5-4-7-16(19)11-13-21(20)29(22)25/h4-15H,1-3H3

InChI Key

MZFILCYSCIQSKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=C(C(=C3N2C4=C(C=C3)C5=CC=CC=C5C=C4)C(=O)OC)C(=O)OC

Origin of Product

United States

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